Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate
Description
Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 7 and 8, an ethyl ester group at position 3, and a propanoyloxyethylamino group at position 4 of the quinoline ring.
Properties
IUPAC Name |
ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4/c1-3-13(22)25-8-7-20-15-10-5-6-12(18)14(19)16(10)21-9-11(15)17(23)24-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBVZLTDGNVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The ethyl ester group at position 3 can be introduced via esterification of the corresponding carboxylic acid using ethanol and a suitable acid catalyst, such as sulfuric acid.
Amination: The propanoyloxyethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino or alcohol derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anticancer, and antimicrobial agent due to its quinoline core structure.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential biological activities.
Industrial Chemistry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinine: A naturally occurring antimalarial compound.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the propanoyloxyethylamino group may enhance its activity and selectivity compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
